REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:19]=[CH:18][N:17]=[C:16](Cl)[CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[N:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:19][CH:18]=1
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC(=NC=N1)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through celite
|
Type
|
CUSTOM
|
Details
|
The filtrate thus obtained
|
Type
|
CUSTOM
|
Details
|
was then evaporated under reduced pressure to a yellow-brown viscous gum which
|
Type
|
CUSTOM
|
Details
|
was chromatographed through 60 υm silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% methanol, 1% ammonium hydroxide and 94% dichloromethane
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |